molecular formula C13H12ClN3 B7800653 (6-aminoacridin-3-yl)azanium;chloride

(6-aminoacridin-3-yl)azanium;chloride

Cat. No.: B7800653
M. Wt: 245.71 g/mol
InChI Key: PBBGTVBGXBUVLT-UHFFFAOYSA-N
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Description

(6-aminoacridin-3-yl)azanium;chloride is a compound that belongs to the acridine family. Acridine derivatives have been actively researched due to their wide range of applications in pharmacology, including their use as therapeutic agents for cancer, Alzheimer’s disease, and bacterial infections . The compound is known for its biological and photochemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of (6-aminoacridin-3-yl)azanium;chloride typically involves the Bernthsen synthesis method. This method uses benzene-1,3-diamine and formic acid in the presence of zinc chloride (ZnCl₂) or hydrochloric acid (HCl) as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired acridine derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(6-aminoacridin-3-yl)azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of acridone derivatives, while reduction can yield various reduced forms of the compound .

Mechanism of Action

The mechanism of action of (6-aminoacridin-3-yl)azanium;chloride primarily involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit DNA replication and transcription, leading to cell death in cancer cells. The compound’s interaction with DNA repair proteins also contributes to its therapeutic effects .

Properties

IUPAC Name

(6-aminoacridin-3-yl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3.ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h1-7H,14-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBGTVBGXBUVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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